The compound 3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(4-methylphenyl)propanamide is a complex organic molecule notable for its unique structural features and potential applications in scientific research. This compound belongs to a class of heterocyclic compounds that incorporate sulfur and nitrogen atoms within a bicyclic framework, which is characteristic of many biologically active substances.
The information regarding this compound has been compiled from various chemical databases and scientific literature, including PubChem and molecular structure files. These sources provide insights into the molecular structure, synthesis methods, and potential applications of the compound.
This compound can be classified as an organic compound due to its carbon-based structure, specifically as an amidine derivative given its amide functional group. It also falls under the category of heterocycles, which are compounds containing atoms of at least two different elements in a ring structure.
The synthesis of 3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions that may include:
Technical details such as reaction conditions (temperature, solvent) and catalysts used are critical for optimizing yield and purity.
The molecular formula for this compound is with a molecular weight of approximately . The structure includes:
The structural representation can be visualized using chemical drawing software or online databases which provide 2D and 3D models of the compound based on its SMILES notation: CC(C)(C)C(=O)N(C1=CC=C(C=C1)C(=O)N(C)C)C
.
The compound can participate in various chemical reactions typical for amides and heterocycles, such as:
Technical details regarding reaction conditions (e.g., pH, temperature) are crucial for successful transformations.
The mechanism of action for this compound is not fully elucidated but may involve:
Data from biological assays would be necessary to confirm these mechanisms.
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) would provide further insights into these properties.
This compound has potential applications in:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1